N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-18(2,3)23-16-14(10-21-23)17(25)22(12-20-16)11-15(24)19-9-13-7-5-4-6-8-13/h4-8,10,12H,9,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDBTQKGFYXLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 284.36 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that this class of compounds can inhibit various kinases involved in cancer progression. Molecular docking studies have demonstrated that this compound interacts effectively with the ATP-binding site of kinases such as EGFR (Epidermal Growth Factor Receptor), suggesting its potential as an anticancer agent .
2. Antiviral Activity
Additionally, the compound has been investigated for its antiviral properties. The pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit replication of β-coronaviruses in vitro. The mechanism involves targeting host cell pathways crucial for viral replication .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on cancer cell lines revealed a significant reduction in cell viability in A549 lung cancer cells at concentrations above 1 µM. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.
Case Study 2: Antiviral Potential
In a separate investigation into the antiviral efficacy against SARS-CoV-2, this compound demonstrated a dose-dependent inhibition of viral replication in Vero E6 cells with an IC50 value of approximately 2 µM. Further studies suggested that it interferes with viral entry mechanisms by modulating host cell receptors.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, as anticancer agents. These compounds exhibit inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance, pyrazolo[3,4-d]pyrimidines have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against a range of pathogens. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. Studies indicate that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective effects are attributed to the modulation of neurotransmitter systems and reduction of inflammatory responses in neural tissues.
Material Science Applications
Fluorescent Properties
Pyrazolo[3,4-d]pyrimidines are also being explored for their optical properties. The compound's ability to act as a fluorophore makes it suitable for applications in imaging and sensing technologies. Research has shown that derivatives can be used in the development of fluorescent probes for biological imaging . These applications leverage the compound's photophysical properties to enhance the sensitivity and specificity of detection methods.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step chemical processes that allow for the modification of its structure to optimize biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced efficacy against specific targets .
Case Studies
Chemical Reactions Analysis
Palladium-Catalyzed Coupling Reactions
The pyrazolo[3,4-d]pyrimidinone core enables regioselective cross-coupling at the C3 position. Key reactions include:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis yields C3-aryl derivatives. For example:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Fluorophenylboronic acid | DME/H₂O (3:1), 80°C, 12h | C3-(4-fluorophenyl) derivative | 72 | |
| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 100°C | C3-phenyl derivative | 65 |
Buchwald-Hartwig Amination
Primary/secondary amines react at C4 in the presence of Pd₂(dba)₃ and Xantphos:
| Amine | Base/Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclopropylamine | Cs₂CO₃, dioxane, 90°C | C4-cyclopropylamino derivative | 58 |
Nucleophilic Substitution Reactions
The acetamide side chain undergoes nucleophilic displacement under basic conditions:
Amide Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF with NaH at 0°C:
| Alkylating Agent | Product | Yield (%) | Source |
|---|---|---|---|
| CH₃I | N-methylacetamide derivative | 85 | |
| C₆H₅CH₂Br | N-benzylacetamide derivative | 78 |
Hydrolysis
Acidic hydrolysis (6M HCl, reflux) cleaves the acetamide to the corresponding carboxylic acid (yield: 92%).
Oxidation and Reduction
The pyrimidinone ring is redox-active:
Oxidation
Treatment with m-CPBA in CH₂Cl₂ oxidizes the 4-oxo group to a ketone (yield: 68%).
Reduction
NaBH₄ selectively reduces the pyrimidinone’s C=N bond to form a dihydro derivative (yield: 54%) .
Cyclization and Rearrangement
The tert-butyl group’s steric bulk directs regioselective cyclizations:
Acid-Mediated Cyclization
In H₂SO₄/EtOH, intramolecular cyclization forms a fused tricyclic system (yield: 61%) .
Curtius Rearrangement
Reaction with DPPA/Et₃N generates an isocyanate intermediate, which cyclizes to a quinazolinone analog (yield: 73%) .
Functionalization of the Benzyl Group
The benzyl moiety undergoes electrophilic substitution:
Nitration
HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (yield: 45%).
Halogenation
Br₂ in AcOH adds a bromine atom meta to the acetamide (yield: 52%).
Biological Activity-Driven Modifications
As a CDK2 inhibitor, structural analogs are synthesized via:
Side-Chain Optimization
Replacing the benzyl group with substituted aryl groups (e.g., 4-methoxyphenyl) enhances potency (IC₅₀: 12 nM vs. 45 nM for parent compound) .
Protease Stability Studies
Incubation with liver microsomes (human/rat) shows t₁/₂ > 120 min, indicating metabolic stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidinone Derivatives
(a) 1-(4-Fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Structure : Replaces the tert-butyl group with a 4-fluoro-2-hydroxyphenyl substituent.
- Synthesis : Prepared via similar routes, suggesting shared intermediates or reaction conditions (e.g., coupling of substituted phenylboronic acids) .
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure: Integrates a chromen-2-yl moiety linked to the pyrazolo-pyrimidinone core.
Heterocyclic Core Variations
(a) Spiro Imidazolidine Derivatives (e.g., Compound 15)
- Structure: Replaces pyrazolo-pyrimidinone with a spiro imidazolidine-dihydroindenone system.
- Molecular Weight : 458.0 g/mol, lower than chromene-containing analogs.
- Functional Groups : Retains an acetamide side chain, similar to the target compound, but the spiro architecture likely confers distinct conformational rigidity .
(b) Tetrazole-Based Analogs (e.g., N-Benzyl-2-(1-(tert-butyl)-1H-tetrazol-5-yl)-2-(N-isopropylacetamido)acetamide)
- Structure: Substitutes pyrazolo-pyrimidinone with a tetrazole ring.
Substituent Effects on Bioactivity and Physicochemical Properties
Key Research Findings
Substituent Flexibility : The tert-butyl group in the target compound likely enhances metabolic stability compared to polar groups (e.g., 4-fluoro-2-hydroxyphenyl) but may reduce solubility .
Heterocyclic Core Importance: Pyrazolo-pyrimidinones exhibit broader binding versatility than tetrazoles or spiro systems, as seen in LY231514 (a pyrrolo[2,3-d]pyrimidine analog with antifolate activity) .
Side Chain Optimization : The benzyl-acetamide moiety is a recurring feature in kinase inhibitors, suggesting its role in target engagement .
Q & A
Basic: What synthetic strategies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. Key steps include:
- Cyclization of aminopyrazoles with β-ketoesters or malononitrile derivatives under acidic conditions (e.g., acetic acid or HCl) to form the pyrimidine ring .
- N-alkylation at the pyrazole nitrogen using tert-butyl halides or other alkylating agents to introduce the tert-butyl group .
- Acetamide side-chain incorporation via nucleophilic substitution or coupling reactions (e.g., using α-chloroacetamide intermediates) .
Optimal yields (>70%) are achieved by controlling reaction temperature (80–100°C) and using catalysts like piperidine .
Advanced: How can researchers optimize the regioselectivity of N-alkylation during pyrazolo[3,4-d]pyrimidinone synthesis?
Regioselective N-alkylation is critical for avoiding isomeric byproducts. Methodological approaches include:
- Steric directing groups : The tert-butyl group in the pyrazole ring directs alkylation to the less hindered nitrogen atom due to steric bulk .
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at specific sites by stabilizing transition states .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
Validate regiochemistry via NOESY NMR or X-ray crystallography .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and acetamide protons (δ ~8.0 ppm for NH) .
- HRMS : Verify molecular weight (e.g., [M+H]+ ion) with <3 ppm error .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidinone and acetamide) .
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between pyrazole and pyrimidinone rings) .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidinone derivatives?
Discrepancies often arise from variations in assay conditions or substituent effects. Mitigation strategies include:
- Standardized bioassays : Use established protocols (e.g., DPPH radical scavenging for antioxidant activity) with positive controls .
- SAR analysis : Systematically modify substituents (e.g., benzyl vs. phenyl groups) and correlate changes with activity trends .
- Computational docking : Predict binding affinities to target proteins (e.g., kinases or oxidoreductases) using molecular modeling tools .
Advanced: What mechanistic insights exist for the palladium-catalyzed functionalization of this compound?
Palladium catalysis enables cross-coupling or C–H activation for late-stage diversification:
- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the pyrimidinone C-5 position using Pd(PPh₃)₄ and boronic acids .
- Reductive cyclization : Form fused heterocycles via nitroarene reduction with CO surrogates (e.g., formic acid) .
Monitor reaction progress via TLC or LC-MS to optimize catalyst loading (5–10 mol%) and prevent over-reduction.
Basic: How is the tert-butyl group’s stability evaluated under acidic/basic conditions?
- Acidic hydrolysis : Reflux in HCl/EtOH (1:1) for 24 hours; monitor tert-butyl degradation via NMR .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical) .
- Base resistance : Stir in NaOH/MeOH (1M); tert-butyl ethers are prone to cleavage under strong bases .
Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?
- ADMET prediction : Use QikProp or SwissADME to estimate logP (<5), solubility (>50 µM), and CYP450 inhibition .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects on reactivity .
- Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) with GROMACS .
Advanced: How can crystallization challenges for pyrazolo[3,4-d]pyrimidinone derivatives be addressed?
- Solvent screening : Use high-throughput platforms to identify optimal solvent pairs (e.g., DCM/hexane for slow evaporation) .
- Additive-induced crystallization : Introduce co-crystallizing agents (e.g., benzoic acid) to improve lattice stability .
- Polymorph control : Vary cooling rates (0.1–5°C/min) during recrystallization to isolate stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
